molecular formula C17H27N3O3S B1622875 Pitenodil CAS No. 59840-71-0

Pitenodil

Cat. No.: B1622875
CAS No.: 59840-71-0
M. Wt: 353.5 g/mol
InChI Key: KODWJTJZIKCBSV-UHFFFAOYSA-N
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Description

Pitenodil is a chemical compound that has garnered interest in various scientific fields due to its unique properties and potential applications

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Pitenodil involves several steps, typically starting with the preparation of precursor compounds. The exact synthetic route can vary, but it generally includes nucleophilic aromatic substitution reactions, where an aryl halide is reacted with a nucleophile under specific conditions to form the desired product . The reaction conditions often involve the use of strong bases and elevated temperatures to facilitate the substitution process.

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity of the product. Techniques such as continuous flow reactors and automated synthesis can be employed to enhance efficiency and consistency in large-scale production.

Chemical Reactions Analysis

Types of Reactions

Pitenodil undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like bromine, chlorine, and nitric acid are used under controlled conditions to achieve desired substitutions.

Major Products Formed

    Oxidation: Quinones

    Reduction: Hydroquinones

    Substitution: Various substituted aromatic compounds depending on the electrophile used.

Scientific Research Applications

Pitenodil has a wide range of applications in scientific research, including:

    Chemistry: Used as a precursor in the synthesis of complex organic molecules.

    Biology: Studied for its potential effects on cellular processes and as a tool in biochemical assays.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anti-cancer activities.

    Industry: Utilized in the production of dyes, polymers, and other industrial chemicals.

Mechanism of Action

The mechanism of action of Pitenodil involves its interaction with specific molecular targets and pathways. It can modulate the activity of enzymes and receptors, leading to changes in cellular signaling and function. For example, this compound may inhibit certain enzymes involved in inflammatory pathways, thereby reducing inflammation . The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Pitenodil can be compared with other similar compounds to highlight its uniqueness:

Conclusion

This compound is a versatile compound with significant potential in various scientific fields Its unique properties and reactivity make it a valuable tool in research and industrial applications

Biological Activity

Pitenodil is a compound with notable biological activity, particularly in the context of its therapeutic applications. This article provides a comprehensive examination of the biological effects of this compound, supported by case studies and research findings.

This compound is classified as a phenylpropanoid compound, which is known for its diverse biological activities. The structure of this compound allows it to interact with various biological pathways, making it a subject of interest in pharmacological research.

1. Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. Studies have shown that it can inhibit the growth of several bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism of action is believed to involve disruption of bacterial cell membranes and interference with metabolic processes.

Table 1: Antimicrobial Efficacy of this compound

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa128 µg/mL

2. Anti-inflammatory Effects

This compound has been studied for its anti-inflammatory effects, particularly in models of acute inflammation. It has shown potential in reducing inflammatory markers such as cytokines and prostaglandins.

Case Study: In Vivo Model of Inflammation

In a study involving a carrageenan-induced paw edema model, administration of this compound significantly reduced paw swelling compared to the control group. The reduction in edema was associated with decreased levels of pro-inflammatory cytokines.

3. Analgesic Properties

The analgesic effects of this compound have been documented in various animal models. It appears to modulate pain pathways through central and peripheral mechanisms.

Table 2: Analgesic Activity in Animal Models

ModelDose (mg/kg)Pain Reduction (%)
Hot Plate Test1050
Formalin Test2065

The biological activity of this compound is attributed to its ability to interact with specific receptors and enzymes involved in inflammation and pain signaling pathways. It may act as an inhibitor of cyclooxygenase (COX) enzymes, leading to reduced production of inflammatory mediators.

Properties

CAS No.

59840-71-0

Molecular Formula

C17H27N3O3S

Molecular Weight

353.5 g/mol

IUPAC Name

2-[4-(4-oxo-4-thiophen-2-ylbutyl)piperazin-1-yl]ethyl N,N-dimethylcarbamate

InChI

InChI=1S/C17H27N3O3S/c1-18(2)17(22)23-13-12-20-10-8-19(9-11-20)7-3-5-15(21)16-6-4-14-24-16/h4,6,14H,3,5,7-13H2,1-2H3

InChI Key

KODWJTJZIKCBSV-UHFFFAOYSA-N

SMILES

CN(C)C(=O)OCCN1CCN(CC1)CCCC(=O)C2=CC=CS2

Canonical SMILES

CN(C)C(=O)OCCN1CCN(CC1)CCCC(=O)C2=CC=CS2

Key on ui other cas no.

59840-71-0

Origin of Product

United States

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